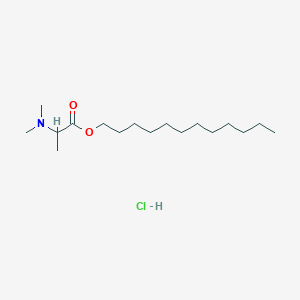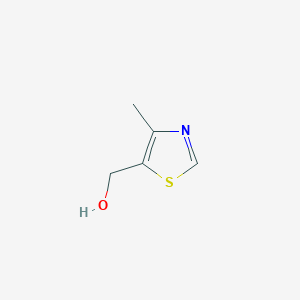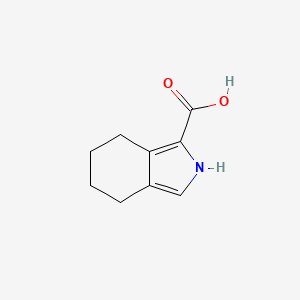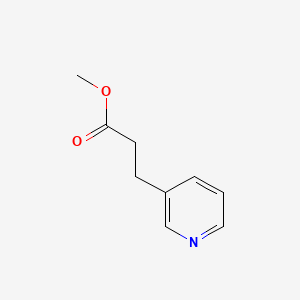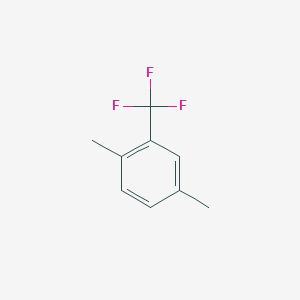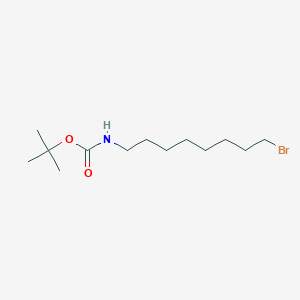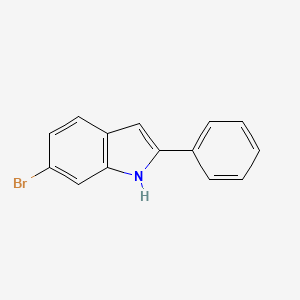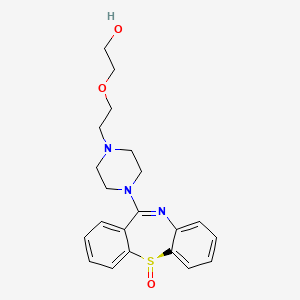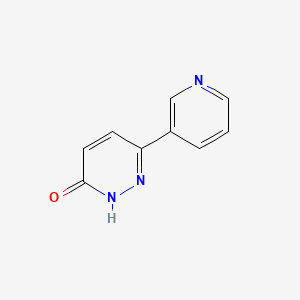![molecular formula C10H9F3N2O2 B1313162 1-[4-(三氟甲氧基)苯基]咪唑烷-2-酮 CAS No. 162748-20-1](/img/structure/B1313162.png)
1-[4-(三氟甲氧基)苯基]咪唑烷-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(Trifluoromethoxy)phenyl]imidazolidin-2-one is a chemical compound with the molecular formula C10H9F3N2O2 It is known for its unique structural features, including a trifluoromethoxy group attached to a phenyl ring, which is further connected to an imidazolidinone moiety
科学研究应用
1-[4-(Trifluoromethoxy)phenyl]imidazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It finds applications in the development of materials with specific properties, such as polymers and coatings.
准备方法
The synthesis of 1-[4-(Trifluoromethoxy)phenyl]imidazolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethoxy)aniline and glyoxal.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the imidazolidinone ring.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the reaction in larger reactors with optimized conditions to ensure consistent yield and quality.
化学反应分析
1-[4-(Trifluoromethoxy)phenyl]imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The trifluoromethoxy group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives with modified properties.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to achieve the desired transformations.
作用机制
The mechanism of action of 1-[4-(Trifluoromethoxy)phenyl]imidazolidin-2-one involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethoxy group plays a crucial role in modulating the compound’s binding affinity and specificity. The imidazolidinone ring structure contributes to the overall stability and reactivity of the molecule, allowing it to participate in various biochemical pathways.
相似化合物的比较
1-[4-(Trifluoromethoxy)phenyl]imidazolidin-2-one can be compared with similar compounds, such as:
1-[4-(Methoxy)phenyl]imidazolidin-2-one: This compound lacks the trifluoromethoxy group, resulting in different chemical and biological properties.
1-[4-(Trifluoromethyl)phenyl]imidazolidin-2-one: The presence of a trifluoromethyl group instead of a trifluoromethoxy group leads to variations in reactivity and applications.
1-[4-(Fluoromethoxy)phenyl]imidazolidin-2-one: The substitution of a single fluorine atom affects the compound’s overall behavior in chemical reactions and biological systems.
The uniqueness of 1-[4-(Trifluoromethoxy)phenyl]imidazolidin-2-one lies in its trifluoromethoxy group, which imparts distinct properties and enhances its potential for various applications.
属性
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O2/c11-10(12,13)17-8-3-1-7(2-4-8)15-6-5-14-9(15)16/h1-4H,5-6H2,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYIJGXRRJDGGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441122 |
Source


|
| Record name | 1-[4-(trifluoromethoxy)phenyl]imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162748-20-1 |
Source


|
| Record name | 1-[4-(trifluoromethoxy)phenyl]imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

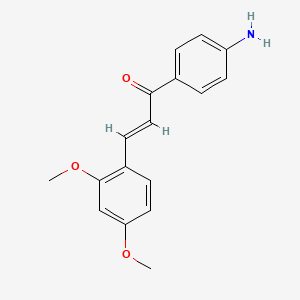
![(4S)-7-chloro-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B1313083.png)
